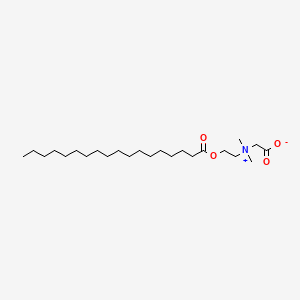
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium is a quaternary ammonium compound with the molecular formula C24H47NO4 and a molecular weight of 413.64 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium typically involves the reaction of a quaternary ammonium salt with a carboxylate ester. The process may include multiple steps of organic synthesis, such as esterification and quaternization reactions . Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility and stability of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, detergents, and other consumer goods.
Mecanismo De Acción
The mechanism of action of (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, it can interact with proteins and enzymes, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- (Carboxylatomethyl)dimethyl(2-palmitoyloxyethyl)ammonium
- (Carboxylatomethyl)dimethyl(2-lauroylglyceryloxyethyl)ammonium
- (Carboxylatomethyl)dimethyl(2-myristoyloxyethyl)ammonium
Uniqueness
Compared to similar compounds, (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium is unique due to its specific fatty acid chain length (stearoyl group) and its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial activities .
Propiedades
Número CAS |
68758-97-4 |
|---|---|
Fórmula molecular |
C24H47NO4 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
2-[dimethyl(2-octadecanoyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/C24H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-21-20-25(2,3)22-23(26)27/h4-22H2,1-3H3 |
Clave InChI |
SAIRUYBSQSGGMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















